N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide
Overview
Description
N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.07113376 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Docking
Research has been dedicated to synthesizing novel compounds, including those related to the specified chemical, and evaluating their potential through molecular docking studies. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating moderate to good binding energies towards target proteins, indicative of their potential for further development as bioactive molecules. These derivatives exhibited antimicrobial and antioxidant activity, underscoring their relevance in scientific research (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
Further studies have investigated the antimicrobial and antioxidant capabilities of synthesized compounds. For example, Fizer et al. (2016) prepared novel complexes with specific moieties and showed the possibility of their biological evolution, highlighting the exploration of new compounds with potential biological activities (Fizer et al., 2016).
Analgesic and Anti-inflammatory Activities
The research also extends to evaluating the analgesic and anti-inflammatory activities of synthesized compounds. Deep et al. (2012) synthesized novel derivatives and evaluated them for these activities, providing insights into their therapeutic potential (Deep et al., 2012).
Synthesis of Novel Heterocyclic Systems
El-Shafei et al. (1992) focused on the synthesis of polyfused heterocyclic systems derived from functionally substituted thiophene moieties, contributing to the development of new chemical entities with possible scientific and therapeutic applications (El-Shafei et al., 1992).
Inhibition Studies
Shahabi et al. (2015) utilized synthesized thiosemicarbazide derivatives as carbon steel corrosion inhibitors in hydrochloric acid solution, indicating the diverse applications of such compounds beyond biological activities to include material science and corrosion prevention (Shahabi et al., 2015).
Properties
IUPAC Name |
N-[[[2-(4-phenylphenoxy)acetyl]amino]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-18(22-23-20(27)21-19(25)17-7-4-12-28-17)13-26-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)(H2,21,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYTYDYUPIEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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